6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core substituted with a bromo group and an azetidine ring linked to an imidazole moiety
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, leading to diverse therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit certain enzymes, leading to a decrease in the production of specific metabolites . Others can bind to receptors, modulating their activity and influencing cellular signaling pathways .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects can be diverse, ranging from anti-inflammatory and antitumor effects to antidiabetic, anti-allergic, and antiviral effects .
Biochemical Analysis
Biochemical Properties
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and kinases can lead to the modulation of phosphorylation events, affecting various cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, this compound can modulate the expression of genes involved in cell survival and apoptosis, thereby affecting the overall cellular response to stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing ATP from binding and inhibiting the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. The subcellular distribution of this compound can determine its effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of the bromo substituent. The azetidine ring is then attached, and finally, the imidazole moiety is introduced. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques. The choice of reagents and solvents would also be optimized to ensure environmental sustainability and safety .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of new compounds with different functional groups .
Scientific Research Applications
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole: Similar in structure but with a fluorine substituent instead of the azetidine-imidazole moiety.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Contains an imidazole ring but differs in the core structure and substituents .
Uniqueness
The uniqueness of 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the azetidine and imidazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
6-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4S/c1-10-17-4-5-19(10)7-11-8-20(9-11)15-18-13-3-2-12(16)6-14(13)21-15/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFHBMBIYBIHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.